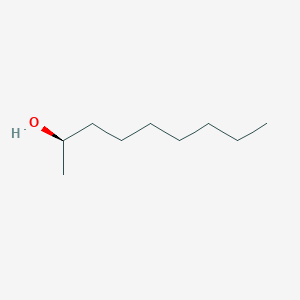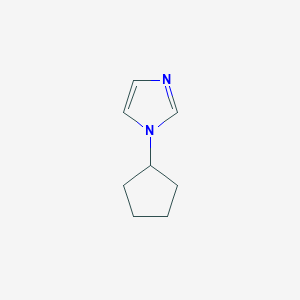
(R)-pyrrolidine-3-carboxylic acid
Descripción general
Descripción
®-Pyrrolidine-3-carboxylic acid is a chiral amino acid derivative with a pyrrolidine ring structure. This compound is known for its unique stereochemistry and is often used in the synthesis of various pharmaceuticals and biologically active molecules. The presence of the pyrrolidine ring imparts specific chemical properties that make it valuable in different scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Synthesis from Pyrrolidine: One common method involves the oxidation of pyrrolidine to form ®-pyrrolidine-3-carboxylic acid. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Enantioselective Synthesis: Another approach is the enantioselective synthesis using chiral catalysts or auxiliaries to ensure the production of the ®-enantiomer. This method often involves the use of asymmetric hydrogenation or enzymatic resolution techniques.
Industrial Production Methods:
Biocatalysis: Industrial production often employs biocatalytic processes using enzymes such as amino acid dehydrogenases or transaminases. These enzymes facilitate the conversion of precursor molecules into ®-pyrrolidine-3-carboxylic acid with high enantioselectivity and yield.
Chemical Synthesis: Large-scale chemical synthesis may involve the use of chiral starting materials and catalysts to produce the desired enantiomer. This method is optimized for cost-effectiveness and scalability.
Types of Reactions:
Oxidation: ®-Pyrrolidine-3-carboxylic acid can undergo oxidation reactions to form various derivatives, including keto acids and aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups such as esters or amides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are employed for reduction reactions.
Substitution Reagents: Acid chlorides, anhydrides, and amines are used in substitution reactions to form esters, amides, and other derivatives.
Major Products:
Oxidation Products: Keto acids, aldehydes, and carboxylates.
Reduction Products: Alcohols and amines.
Substitution Products: Esters, amides, and other functionalized derivatives.
Chemistry:
Chiral Building Block: ®-Pyrrolidine-3-carboxylic acid is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Ligand Synthesis: It serves as a precursor for the synthesis of chiral ligands used in asymmetric catalysis.
Biology:
Enzyme Inhibitors: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes involved in disease pathways.
Metabolic Studies: It is used in metabolic studies to understand the role of pyrrolidine derivatives in biological systems.
Medicine:
Drug Development: ®-Pyrrolidine-3-carboxylic acid is a key intermediate in the synthesis of various drugs, including antiviral, anticancer, and anti-inflammatory agents.
Diagnostic Agents: It is explored for use in diagnostic imaging and as a marker in metabolic assays.
Industry:
Polymer Synthesis: The compound is used in the production of specialty polymers and materials with unique properties.
Agricultural Chemicals: It is a precursor for the synthesis of agrochemicals and plant growth regulators.
Mecanismo De Acción
The mechanism of action of ®-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it may inhibit proteases by binding to the active site and preventing substrate access. The pyrrolidine ring structure allows for specific interactions with target proteins, influencing their function and activity.
Comparación Con Compuestos Similares
Proline: Proline is another pyrrolidine-containing amino acid with similar structural features but different stereochemistry.
Hydroxyproline: This compound is a hydroxylated derivative of proline and is commonly found in collagen.
Pyrrolidine-2-carboxylic Acid: This is a positional isomer of ®-pyrrolidine-3-carboxylic acid with the carboxyl group at a different position on the ring.
Uniqueness:
Stereochemistry: The ®-enantiomer of pyrrolidine-3-carboxylic acid has unique stereochemical properties that differentiate it from other pyrrolidine derivatives.
Reactivity: The specific position of the carboxyl group on the pyrrolidine ring influences its reactivity and interaction with other molecules, making it distinct from similar compounds.
Propiedades
IUPAC Name |
(3R)-pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-1-2-6-3-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEIBKXSIXOLOL-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801299812 | |
| Record name | (3R)-3-Pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72580-54-2 | |
| Record name | (3R)-3-Pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72580-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-Pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1,1,2,3,4,4,4-Octafluoro-2,3-di[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]butane](/img/structure/B3043017.png)





![(1R,2S,3S,4S,6R)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid](/img/structure/B3043028.png)





